N-Cyclohexylglycine
Description
Definition and Structural Context within Non-Natural Amino Acids
N-Cyclohexylglycine, also known as N-cyclohexylaminoacetic acid, is a derivative of the simplest amino acid, glycine (B1666218). ontosight.ai Structurally, it is characterized by a cyclohexyl group attached to the nitrogen atom of the glycine backbone. ontosight.ai This substitution of a bulky, aliphatic ring for a hydrogen atom distinguishes it from the 20 common proteinogenic amino acids and places it in the broad category of non-natural or non-canonical amino acids (ncAAs).
The presence of the cyclohexyl moiety imparts a significant degree of hydrophobicity and conformational rigidity to the molecule compared to its parent, glycine. chemimpex.com This structural feature is crucial as it influences how this compound and peptides incorporating it interact with their environment and biological targets. chemimpex.com As a non-natural amino acid, it is not encoded by the universal genetic code but can be chemically synthesized and incorporated into peptide chains to create novel structures with tailored properties. tandfonline.comontosight.ai
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol nih.gov |
| Appearance | White crystalline solid ontosight.ai |
| Melting Point | ~230-235°C ontosight.ai |
| Solubility | Soluble in water and organic solvents ontosight.ai |
| IUPAC Name | 2-(cyclohexylamino)acetic acid nih.gov |
Significance in Contemporary Chemical Biology and Organic Synthesis
The unique structure of this compound makes it a valuable building block in both chemical biology and organic synthesis. In chemical biology, the incorporation of non-natural amino acids like this compound into peptides is a powerful strategy for creating peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often possess enhanced properties such as increased stability against enzymatic degradation, improved bioavailability, and altered receptor binding affinities. chemimpex.comnih.gov
The cyclohexyl group can introduce conformational constraints, leading to more defined secondary structures in peptides, which can be critical for biological activity. chemimpex.com This has led to its investigation in the development of novel therapeutics, including anticancer agents and neuroactive compounds. chemimpex.comchemimpex.comnih.gov
In organic synthesis, this compound and its derivatives serve as versatile intermediates. a2bchem.com The chiral variants of cyclohexylglycine are particularly useful as chiral auxiliaries in asymmetric synthesis, where they can control the stereochemical outcome of a reaction to produce a specific enantiomer of a target molecule. a2bchem.com Furthermore, its derivatives are employed in the synthesis of complex organic molecules and as ligands for metal catalysts. a2bchem.comchemscene.com
Overview of Key Research Areas and Trajectories
Current research involving this compound is focused on several key areas:
Peptide and Peptidomimetic Chemistry: A primary research direction is the use of this compound to synthesize peptides with novel biological activities. chemimpex.comtandfonline.comontosight.ai Researchers are exploring how its incorporation affects peptide folding, stability, and interaction with biological targets. chemimpex.com This includes the development of peptide-based drugs with improved pharmacokinetic profiles. chemimpex.comchemimpex.com
Asymmetric Catalysis: The application of chiral this compound derivatives as ligands for transition metal catalysts is an active area of investigation. The goal is to develop highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.
Medicinal Chemistry: this compound is being explored as a scaffold for the design of new therapeutic agents. ontosight.ai Studies have investigated its potential antimicrobial, antifungal, and neuroprotective properties. ontosight.ai For instance, platinum complexes containing a cyclohexylglycine ligand have been synthesized and studied for their potential as anticancer drugs. nih.gov
Bioconjugation: Derivatives of this compound are being utilized in bioconjugation, a process that involves attaching molecules to biomolecules like proteins or antibodies. chemimpex.com This is particularly relevant for creating targeted drug delivery systems. chemimpex.com
The ongoing exploration of this compound's properties and applications continues to expand its role in cutting-edge chemical and biological research, promising further innovations in medicine and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
58695-41-3 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(cyclohexylamino)acetic acid |
InChI |
InChI=1S/C8H15NO2/c10-8(11)6-9-7-4-2-1-3-5-7/h7,9H,1-6H2,(H,10,11) |
InChI Key |
OQMYZVWIXPPDDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Pathways for N Cyclohexylglycine
De Novo Synthetic Strategies
De novo synthesis of N-Cyclohexylglycine is primarily achieved through methods that construct the saturated carbocyclic ring from an aromatic precursor or assemble the entire molecular scaffold from simpler building blocks.
Catalytic Hydrogenation of Aromatic Amino Acid Precursors
The synthesis of enantiomerically pure (S)-cyclohexylglycine is effectively accomplished through the hydrogenation of (S)-phenylglycine. tandfonline.com Maintaining the stereochemical integrity at the α-carbon is crucial. While various catalysts have been explored, issues such as partial racemization have been reported, particularly with palladium hydroxide (B78521) on charcoal (Pd(OH)₂/C) catalysts. tandfonline.comgoogle.com The choice of catalyst is therefore paramount to prevent both hydrogenolysis and racemization. tandfonline.com Research has shown that rhodium on carbon (Rh/C) is a highly effective catalyst for this transformation, yielding (S)-cyclohexylglycine without significant loss of enantiomeric purity or the occurrence of hydrogenolysis. tandfonline.com Similarly, ruthenium-based catalysts, such as metallic ruthenium nanoparticles intercalated in hectorite, have been shown to convert L-phenylglycine to the corresponding L-cyclohexyl amino acid with over 99% conversion and selectivity, preserving the chirality. researchgate.net
Optimization of the catalytic system is key to maximizing the yield and purity of this compound. While platinum-based catalysts like PtO₂ (Adam's catalyst) and platinum on carbon (Pt/C) have been used, rhodium-based systems often show superior performance by minimizing unwanted side reactions. tandfonline.com Rhodium catalysts are known to promote hydrogenolysis to a much lesser extent than palladium and platinum catalysts. tandfonline.com
In a typical optimized procedure using a rhodium on carbon catalyst, (S)-phenylglycine is hydrogenated in an aqueous HCl solution at elevated temperature and pressure. tandfonline.com The use of Rh/C allows for the efficient production of (S)-cyclohexylglycine in high yield. tandfonline.com This method is also potentially applicable to the hydrogenation of other aromatic amino acids. tandfonline.com
Interactive Table 1: Comparison of Catalytic Systems for Phenylglycine Hydrogenation
| Catalyst | Precursor | Product | Key Findings | Reference |
|---|---|---|---|---|
| 5% Rhodium on Carbon (Rh/C) | (S)-Phenylglycine | (S)-Cyclohexylglycine | High yield, no racemization, minimal hydrogenolysis. Effective for producing enantiomerically pure product. | tandfonline.com |
| Palladium Hydroxide on Charcoal (Pd(OH)₂/C) | Phenylglycine | Cyclohexylglycine | Low yields due to hydrogenolysis of the benzylic amino group; partial racemization of the product reported. | tandfonline.comgoogle.com |
| Platinum Oxide (PtO₂) / Platinum on Carbon (Pt/C) | Phenylglycine | Cyclohexylglycine | Reported for use in hydrogenation, but rhodium shows better control over side reactions. | tandfonline.com |
| Ruthenium on Carbon (Ru/C) | Phenylglycine | Cyclohexylglycine | A patented procedure describes hydrogenation under 30 bar of hydrogen pressure. | tandfonline.com |
| nanoRu@hectorite | L-Phenylalanine, L-Phenylglycine | L-Cyclohexyl amino acids | >99% conversion and selectivity with retention of chirality under mild conditions (60 °C, 40 bar). | researchgate.net |
Stereoselective Hydrogenation of Phenylglycine to Enantiomerically Pure this compound
Multi-Component Reaction Approaches for this compound Scaffold Incorporation
Multi-component reactions (MCRs), which combine three or more starting materials in a single step, offer an efficient pathway to complex molecules and are well-suited for creating libraries of compounds. frontiersin.orgnih.gov The Ugi four-component reaction (U-4CR) is a powerful MCR that produces α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org
To incorporate the this compound scaffold, cyclohexylamine (B46788) can be utilized as the amine component in an Ugi reaction. By combining cyclohexylamine, an aldehyde (e.g., formaldehyde), a carboxylic acid, and an isocyanide, a derivative of this compound can be synthesized in a highly convergent and atom-economical manner. nih.govbeilstein-journals.org This strategy is particularly valuable in diversity-oriented synthesis, as variations in the other three components can rapidly generate a wide range of this compound-containing peptidomimetics. beilstein-journals.orgnih.gov Post-MCR transformations can further lead to cyclic constrained peptidomimetics. beilstein-journals.orgbeilstein-journals.org
Green Chemistry Principles in N-Substituted Glycine (B1666218) Synthesis
The application of green chemistry principles to the synthesis of N-substituted glycines aims to reduce environmental impact by minimizing waste and avoiding hazardous substances. uark.eduresearchgate.net A key strategy involves using water as a solvent, which is a safe and environmentally benign alternative to toxic organic solvents. nih.govacs.org
One green synthesis approach for N-substituted glycine derivatives involves the reaction of an alkyl amine with chloroacetic acid in water. acs.org This method avoids the use of toxic solvents and can be applied to a variety of amines to produce the corresponding N-substituted glycines. nih.govacs.org Such aqueous-based syntheses align with the principles of green chemistry by designing safer chemical processes. nih.govresearchgate.net The development of catalytic systems that operate under mild, bio-compatible conditions, such as the palladium-catalyzed N-alkylation of amino acids with phenol (B47542) derivatives in water, further contributes to sustainable synthetic practices. researchgate.net
Synthesis of this compound Derivatives and Analogs
The synthesis of derivatives and analogs of this compound allows for the exploration of structure-activity relationships and the development of molecules with tailored properties. These syntheses often start from this compound itself or its esters.
For instance, this compound t-butyl ester can be synthesized by reacting cyclohexylamine with t-butyl bromoacetate (B1195939) in ethanol (B145695) with sodium bicarbonate as a base. prepchem.com This ester serves as a versatile intermediate for further modifications. Another example is the synthesis of N-(3-mercapto-2-methylpropanoyl)-N-cyclohexylglycine, which starts from N-(3-Acetylthio-2-methylpropanoyl)-N-cyclohexylglycine followed by deacetylation using ammonia-saturated methanol. prepchem.com
Solid-phase synthesis methods have also been developed for creating oligomers such as poly(this compound). google.com In this approach, the monomer is assembled stepwise on a solid support, which facilitates purification and allows for the creation of well-defined polymer chains. uark.edugoogle.com Chemoenzymatic strategies also provide routes to derivatives, where enzymes like penicillin G acylase can be used for the resolution of various N-protected L-cyclohexylglycine derivatives. rsc.org
Interactive Table 2: Examples of this compound Derivative Synthesis
| Derivative Name | Synthetic Precursors | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| This compound t-butyl ester | Cyclohexylamine, t-butyl bromoacetate | Alkylation | Formation of an ester derivative for further functionalization. | prepchem.com |
| N-(3-mercapto-2-methylpropanoyl)-N-cyclohexylglycine | N-(3-Acetylthio-2-methylpropanoyl)-N-cyclohexylglycine | Deacetylation | Introduction of a thiol functional group. | prepchem.com |
| Poly(this compound) | This compound sub-monomers | Solid-phase synthesis | Stepwise assembly on a solid support to form oligomers. | google.com |
| N-Boc-N-cyclohexyl-glycine | This compound | Protection reaction | Introduction of a Boc protecting group for use in peptide synthesis. | chemicalbook.com |
Protecting Group Strategies (e.g., Fmoc, Z-group)
The protection of the amino group is a fundamental step in the synthesis and application of amino acids like this compound, particularly in peptide synthesis. google.commasterorganicchemistry.com The most common protecting groups are the benzyloxycarbonyl (Cbz or Z) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. masterorganicchemistry.com
Z-group (Benzyloxycarbonyl, Cbz) Strategy: The benzyloxycarbonyl group is a widely used protecting group for amines in amino acid chemistry. masterorganicchemistry.comstackexchange.com N-carbobenzyloxy-L-cyclohexylglycine (Cbz-CHG) is a significant intermediate for certain medical drugs. google.com The protection is typically achieved by reacting cyclohexylglycine with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions, often using a base like sodium hydroxide or sodium bicarbonate. google.comstackexchange.comtotal-synthesis.com The reaction involves the nucleophilic attack of the amine on the reactive chloroformate. total-synthesis.com This process generates an N-protected amino acid that can be isolated as crystals from the reaction solution. google.com A key advantage of the Cbz group is its stability in both acidic and basic conditions, while it can be readily removed by catalytic hydrogenolysis (e.g., using H₂ with a Palladium-on-carbon catalyst). masterorganicchemistry.comtotal-synthesis.com In some synthetic routes for cyclohexylglycine derivatives, the tert-butoxycarbonyl (Boc) group has been replaced by the more thermally stable Cbz group to withstand subsequent reaction conditions. clockss.org
Fmoc (9-fluorenylmethoxycarbonyl) Strategy: The Fmoc group is another cornerstone of amine protection, especially in solid-phase peptide synthesis (SPPS). masterorganicchemistry.comliverpool.ac.uk The Fmoc group is introduced by reacting the amino acid with an activated Fmoc-reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl. google.com A method involving silylation of the amino acid followed by treatment with an activated Fmoc-reagent can also be employed. google.com The primary advantage of the Fmoc group is its lability to bases, typically being removed by treatment with a solution of piperidine (B6355638) in dimethylformamide (DMF). masterorganicchemistry.comliverpool.ac.ukuci.edu This orthogonality with acid-labile (like Boc) and hydrogenation-labile (like Cbz) protecting groups makes it invaluable for complex, multi-step syntheses of peptides containing this compound. masterorganicchemistry.com
| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Conditions | Key Features |
|---|---|---|---|---|
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) masterorganicchemistry.comtotal-synthesis.com | Stable to acid and base; Thermally stable. total-synthesis.comclockss.org |
| 9-fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu | Base treatment (e.g., 20% Piperidine in DMF) liverpool.ac.ukuci.edu | Base-labile; Widely used in SPPS; Orthogonal to Cbz and Boc. masterorganicchemistry.com |
Synthesis of Substituted Cyclohexylglycine Isomers (e.g., Cis and Trans 4-tert-Butoxycarbonyl-Substituted)
The synthesis of specific isomers of substituted this compound is essential for developing compounds with precise three-dimensional structures, which is often a prerequisite for potent biological activity. Research has led to methods for preparing specific stereoisomers.
A notable example is the convenient synthesis of both cis and trans 4-tert-butoxycarbonyl-substituted cyclohexylglycine. duke.edu The ability to synthesize and separate these isomers allows for the exploration of how the substituent's orientation on the cyclohexyl ring affects the molecule's properties and interactions with biological targets.
Furthermore, research into dipeptidyl peptidase IV (DP-IV) inhibitors has driven the synthesis of more complex substituted cyclohexylglycines. clockss.org In one approach, a starting cyclohexylglycine derivative was used to synthesize indole-fused and thiazole-fused cyclohexylglycines. clockss.org The synthesis involved oxidizing an alcohol on the cyclohexyl ring to a ketone, which then served as a handle for constructing the fused heterocyclic systems via reactions like the Fisher indole (B1671886) synthesis. clockss.org This work demonstrates that modifying the cyclohexyl ring itself is a viable strategy for creating novel and potent derivatives. clockss.org
| Substituent Type | Isomers Synthesized | Synthetic Goal/Application | Reference |
|---|---|---|---|
| 4-tert-Butoxycarbonyl | Cis and Trans | General isomeric synthesis | duke.edu |
| Indole-fused | Diastereomeric mixture | Dipeptidyl peptidase IV (DP-IV) inhibitors | clockss.org |
| Thiazole-fused | Diastereomeric mixture | Dipeptidyl peptidase IV (DP-IV) inhibitors | clockss.org |
Regioselective and Stereoselective Functionalization Approaches
Regioselectivity (the preference for reaction at one position over another) and stereoselectivity (the preference for the formation of one stereoisomer over another) are critical concepts in the synthesis of complex molecules like this compound derivatives. masterorganicchemistry.com Achieving high selectivity ensures that the desired product is formed, minimizing waste and difficult purification steps. masterorganicchemistry.com
The inherent chirality of this compound can be exploited to induce stereoselectivity in subsequent reactions. For instance, a chiral iminophosphorane catalyst derived from L-cyclohexylglycine has been used to achieve a highly chemo-, regio-, and stereoselective glycolate (B3277807) aldol (B89426) reaction. researchgate.net Similarly, L-Cyclohexylglycine methyl ester has been used as a component in a regio- and stereoselective synthesis. rug.nl These examples highlight how the stereochemical information contained within the this compound molecule can be transferred to new products.
The functionalization of the cyclohexyl ring itself also requires selective methods. The synthesis of the aforementioned fused heterocycles relies on regioselective reactions that build the new ring system at a specific position relative to the glycine moiety. clockss.org Enzymes are also powerful tools for achieving high regioselectivity and stereoselectivity in organic reactions, a principle that is applied in chemoenzymatic routes. mdpi.com
Chemoenzymatic Synthesis and Biocatalytic Routes
Chemoenzymatic synthesis, which integrates chemical and enzymatic steps, offers a powerful and sustainable approach to producing complex molecules. frontiersin.orgresearchgate.net Biocatalysis, the use of enzymes or whole microorganisms, provides reactions with high selectivity (chemo-, regio-, and stereo-) under mild conditions, reducing environmental impact. researchgate.netrsc.org
The application of biocatalysis to produce this compound and its derivatives is an emerging area. Enzymes such as hydrolases, glycosidases, and transaminases are commonly used in the synthesis of pharmaceuticals and their intermediates. mdpi.comrsc.orgnih.gov For example, ω-transaminases have been used for the bio-amination of ketone compounds in a protecting group-free strategy, which could be applicable to precursors of this compound. mdpi.com
Spectroscopic Characterization and Structural Elucidation of N Cyclohexylglycine
Advanced Spectroscopic Methods for Molecular Characterization
Modern analytical chemistry employs various spectroscopic techniques to determine molecular structures. For a molecule like N-Cyclohexylglycine, which features a combination of aliphatic, amino, and carboxylic acid moieties, methods such as NMR, IR, and UV-Vis spectroscopy are indispensable for a comprehensive characterization.
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and dynamics of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, one can deduce the connectivity of atoms and confirm the molecular structure.
Proton (¹H) NMR spectroscopy provides precise information on the chemical environment of hydrogen atoms within a molecule. For this compound, the spectrum reveals distinct signals corresponding to the protons of the cyclohexyl ring, the α-methine group, and the exchangeable protons of the amine (NH) and carboxylic acid (COOH) groups.
Research on this compound (denoted as HL in some studies) has identified characteristic chemical shifts for its most labile protons. In one study, the carboxyl proton was observed as a broad singlet at a chemical shift (δ) of 13.68 ppm. nih.govacs.org The proton on the nitrogen atom of the amino group gives a signal at 9.27 ppm. nih.govacs.org The significant deshielding of the carboxyl proton is typical for carboxylic acids, while the position of the NH proton signal confirms the presence of the amino group.
The analysis of these proton shifts is crucial when studying the coordination of this compound to metal ions. For instance, upon complexation with platinum(II), the signal for the carboxyl proton disappears, indicating deprotonation and coordination of the carboxylate oxygen to the metal center. nih.govacs.org Concurrently, the NH proton signal experiences an upfield shift, for example to 7.15 ppm in a [Pt(NH₃)₂(L)]NO₃ complex, which confirms the coordination of the amino group's nitrogen atom to the platinum ion. nih.govacs.org This demonstrates the utility of ¹H NMR in differentiating between the free ligand and its metal-complexed state.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Reference |
| Carboxyl (COOH) | 13.68 | Broad Singlet | nih.govacs.org |
| Amine (NH) | 9.27 | Singlet | nih.govacs.org |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the characterization of the carbonyl group, the α-carbon, and the carbons of the cyclohexyl side chain.
The chemical shift of the carbonyl carbon (C=O) in the carboxylic acid group is particularly diagnostic. For the free this compound ligand, this peak appears at 168.12 ppm. nih.govacs.org The carbons of the cyclohexyl ring and the α-carbon are expected to resonate in the aliphatic region of the spectrum (typically 10-60 ppm).
Like ¹H NMR, ¹³C NMR is highly sensitive to changes in the electronic environment upon metal complexation. When this compound binds to a platinum(II) center, the carbonyl carbon signal undergoes a significant downfield shift to between 180.98 and 182.98 ppm, depending on the other ligands attached to the metal. nih.govacs.org This deshielding effect further confirms the involvement of the carboxylate group in metal coordination and provides insight into the backbone structure of the complex.
| Carbon Assignment | Chemical Shift (δ) in ppm | Reference |
| Carbonyl (C=O) | 168.12 | nih.govacs.org |
Heteronuclear NMR involves the study of nuclei other than protons or carbon-13. For metal complexes of this compound, NMR of the metal nucleus itself, such as Platinum-195 (¹⁹⁵Pt), is exceptionally informative. ¹⁹⁵Pt is a spin ½ nucleus with a natural abundance of 33.8%, making it a valuable probe for studying platinum complexes. nih.gov
The chemical shift range of ¹⁹⁵Pt is vast (spanning over 15,000 ppm) and is extremely sensitive to the oxidation state of the platinum, the coordination number, and the nature of the ligands directly bonded to it. nih.gov In studies of this compound-platinum complexes, ¹⁹⁵Pt NMR spectroscopy has been used to characterize the synthesized products and confirm the coordination environment around the platinum center. nih.govacs.org Analysis of the ¹⁹⁵Pt NMR spectra provides direct evidence of ligand binding and helps in the structural elucidation of the resulting metallodrugs. nih.govacs.org
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The FT-IR spectrum of this compound provides a unique fingerprint, with characteristic absorption bands for its O-H, N-H, C-H, C=O, and C-N bonds.
The spectrum of free this compound shows a very broad band spanning from 2000 to 3500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid. nih.gov Within this region, bands corresponding to O-H stretching are found between 3439–3494 cm⁻¹. nih.gov Other key stretching vibrations include those for C-H and N-H bonds, which are observed in the ranges of 3335–2723 cm⁻¹, 3197–2869 cm⁻¹, and 3089–2889 cm⁻¹. nih.gov
The carboxylate group (COO⁻) gives rise to strong asymmetric and symmetric stretching bands at 1761 cm⁻¹ and 1418 cm⁻¹, respectively. nih.gov Additionally, a band corresponding to the C-N stretching vibration has been identified at 1218 cm⁻¹. nih.gov These distinct signals allow for the unambiguous identification of the key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| 3439–3494 | Stretching | O-H | nih.gov |
| 3335–2723 | Stretching | C-H / N-H | nih.gov |
| 3197–2869 | Stretching | C-H / N-H | nih.gov |
| 3089–2889 | Stretching | C-H / N-H | nih.gov |
| 1761 | Asymmetric Stretching | Carboxylate (COO⁻) | nih.gov |
| 1418 | Symmetric Stretching | Carboxylate (COO⁻) | nih.gov |
| 1218 | Stretching | C-N | nih.gov |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorbing groups within a molecule are known as chromophores. In this compound, the carbonyl group (C=O) and the lone pairs of electrons on the nitrogen and oxygen atoms act as chromophores.
Saturated compounds containing atoms with non-bonding electrons (n electrons), such as the oxygen and nitrogen in this compound, can undergo n→σ* transitions, which typically absorb light in the 150-250 nm region. The carbonyl group also allows for a low-intensity n→π* transition, which for simple ketones occurs around 270-300 nm. While UV-Vis spectrometry has been used in the characterization of this compound and its complexes, specific absorption maxima (λmax) for the free ligand are not extensively detailed in the primary literature, which often focuses on the charge-transfer bands that appear upon complexation with metals. nih.govacs.org
Carbon-13 (¹³C) NMR for Backbone and Side Chain Analysis
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination
Mass spectrometry (MS) is a fundamental analytical technique for the precise determination of molecular weight, which serves as a primary indicator of a compound's identity. fyonibio.com For this compound, the theoretical molecular weight can be calculated from its chemical formula, C8H15NO2. Mass spectrometry confirms this molecular weight by ionizing the molecule and measuring its mass-to-charge ratio (m/z). idtdna.com The most common ionization technique for such molecules is electrospray ionization (ESI), which typically forms protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. uab.edu
In positive ion mode, the expected m/z for the protonated this compound ([M+H]+) is approximately 158.1176. nih.gov In negative ion mode, the deprotonated molecule ([M-H]-) would exhibit an m/z of about 156.103. nih.gov Tandem mass spectrometry (MS-MS) can be used to fragment these parent ions, yielding a characteristic pattern of daughter ions that further confirms the structure. uab.edu For the [M+H]+ ion, major fragments are observed at m/z 112 and 95.1. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. chromatographyonline.com This hyphenated technique is invaluable for assessing the purity of this compound preparations. nih.gov The sample is first passed through an LC column, which separates the target compound from any impurities, such as starting materials, byproducts, or degradation products. chromatographyonline.com The effluent from the column is then introduced into the mass spectrometer, which provides mass information for each separated component. nih.gov This allows for the confident identification and quantification of impurities, even at very low levels, ensuring the sample's purity for subsequent applications. nih.govcphi-online.com LC-MS is particularly useful for process development and quality control of this compound and its derivatives, including complex formulations. nih.govnih.govacs.org
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C8H15NO2 | nih.gov |
| Precursor Ion (Positive Mode) | [M+H]+ | nih.gov |
| Precursor m/z (Positive Mode) | 158.1176 | nih.gov |
| Major Fragments (Positive Mode) | 112, 95.1 | nih.gov |
| Precursor Ion (Negative Mode) | [M-H]- | nih.gov |
| Precursor m/z (Negative Mode) | 156.103 | nih.gov |
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. jascoinc.com It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and secondary structure of molecules in solution. jascoinc.commdpi.com Since this compound possesses a chiral center at its α-carbon, it exists as two enantiomers, (R)- and (S)-N-Cyclohexylglycine, which are optically active.
CD spectroscopy is highly sensitive to the three-dimensional arrangement of atoms, making it an excellent tool for confirming the enantiomeric form of this compound and for studying its conformation. mdpi.com The CD spectrum of a chiral molecule is unique to its specific spatial arrangement. nih.gov For amino acids and peptides, characteristic CD signals in the far-UV region (typically 190-250 nm) can provide insights into the molecule's secondary structure, such as the presence of β-turns, helices, or random coils. subr.eduunivr.it
Studies on this compound and its derivatives or complexes utilize CD spectroscopy to monitor conformational changes that occur upon interaction with other molecules, such as binding to proteins or DNA. nih.govacs.org The intensity and position of the CD peaks can change significantly due to variations in the electronic structure and conformation of the sample upon binding or changes in environmental conditions like pH, temperature, or solvent polarity. mdpi.comjasco-global.com For instance, the interaction of platinum complexes containing the this compound ligand with DNA has been investigated using CD, revealing binding modes such as electrostatic and groove binding. nih.govacs.org This sensitivity makes CD an indispensable technique for understanding the dynamic structural aspects of this compound in a solution environment. mdpi.comresearchgate.net
Table 2: Applications of CD Spectroscopy for this compound
| Application | Description | Reference |
|---|---|---|
| Chirality Determination | Distinguishes between (R)- and (S)-enantiomers based on their unique CD spectra. | jascoinc.commdpi.com |
| Conformational Analysis | Provides information on the secondary structure and folding properties in solution. | nih.govsubr.edu |
| Interaction Studies | Monitors conformational changes upon binding to biological macromolecules like DNA. | nih.govacs.org |
| Stability Studies | Evaluates the effect of temperature, pH, and solvent on the molecule's conformation. | mdpi.comjasco-global.com |
Solid-State Structural Determination by X-ray Crystallography
While spectroscopic methods provide valuable information about molecular properties in solution, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state. uhu-ciqso.esceitec.cz
Single-Crystal X-ray Diffraction Analysis of this compound and its Complexes
While the crystal structure of this compound itself is not widely reported in the provided search results, the structures of its complexes have been successfully elucidated. For example, a platinum complex incorporating this compound, [Pt(bipy)(L)]NO3 (where L is the this compound ligand), was synthesized and its structure was determined by single-crystal X-ray diffraction. nih.govacs.orgresearchgate.netacs.org The analysis revealed that this complex crystallizes in the orthorhombic space group Pbca. nih.govacs.orgacs.org Such studies are crucial as they confirm the coordination of the this compound ligand to the metal center, typically through its nitrogen and oxygen atoms, forming a stable chelate ring. acs.org The precise bond lengths and angles obtained from these crystallographic studies are essential for understanding the stability and reactivity of these complexes. uhu-ciqso.es
Table 3: Crystallographic Data for a Platinum-N-Cyclohexylglycine Complex
| Parameter | Value | Reference |
|---|---|---|
| Compound | [Pt(bipy)(L)]NO3 (L = this compound) | nih.govacs.orgacs.org |
| Crystal System | Orthorhombic | nih.govacs.org |
| Space Group | Pbca | nih.govacs.orgacs.org |
Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Interactions)
The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. numberanalytics.com X-ray crystallography not only reveals the structure of a single molecule but also how multiple molecules are organized in the crystal lattice through non-covalent forces. researchgate.net
Hydrogen bonds are among the most important directional interactions that determine crystal architecture. In the crystal structures of this compound complexes, extensive hydrogen bonding networks are observed. researchgate.net For example, in the [Pt(bipy)(L)]NO3 complex, the amino group of the this compound ligand acts as a hydrogen bond donor. nih.govacs.org These N-H groups form hydrogen bonds with oxygen atoms from the nitrate (B79036) counter-ion and the carboxylate group of adjacent molecules. acs.org Specifically, bifurcated N–H···O interactions have been identified, where the nitrogen atom donates to two different oxygen acceptors. nih.govacs.org
Table 4: Intermolecular Interactions in a Platinum-N-Cyclohexylglycine Complex Crystal
| Interaction Type | Description | Reference |
|---|---|---|
| Hydrogen Bonding | N–H···O interactions between the amino group and nitrate/carboxylate oxygens. | nih.govacs.org |
| C–H···O interactions involving cyclohexyl and pyridine (B92270) rings. | nih.govacs.org | |
| π-π Stacking | Between aromatic rings of adjacent bipyridine ligands (centroid distance ~3.787 Å). | acs.org |
| Anion-π Interactions | Between the nitrate anion and the aromatic system. | nih.govacs.org |
Computational Chemistry and Theoretical Modeling of N Cyclohexylglycine
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-Cyclohexylglycine at the electronic level. These methods offer a detailed view of its structure, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, and to analyze its electronic characteristics. dntb.gov.uaresearchgate.net For this compound, which is often studied as a ligand (denoted as HL), DFT calculations are employed to validate its structure. researchgate.netacs.org
In a notable study, the geometry of this compound was optimized as part of a larger investigation into its platinum complexes. researchgate.netacs.org The calculations confirmed the structural parameters of the molecule, providing a foundational understanding of its conformation. researchgate.netacs.org The electronic structure analysis via DFT also involves the generation of Molecular Electrostatic Potential (MEP) maps. researchgate.net For this compound, the MEP map reveals that the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group are regions of negative potential (colored red), indicating their ability to act as electron donors in interactions such as hydrogen bonding. researchgate.net Conversely, positive potential regions (colored blue) highlight electron-deficient areas. researchgate.netacs.org
Derivation of Quantum Chemical Descriptors (QCDs)
From the optimized geometry obtained through DFT, a variety of Quantum Chemical Descriptors (QCDs) can be calculated. These descriptors quantify different aspects of a molecule's electronic properties and are used to predict its reactivity and potential biological activity. researchgate.netrsc.org A study involving this compound and its metal complexes utilized DFT calculations to determine several QCDs to predict how these molecules might interact with biological targets like DNA. researchgate.net
Table 1: Selected Quantum Chemical Descriptors for this compound (HL) Note: This table is based on data for this compound as a ligand (HL) from computational studies.
| Descriptor | Value | Significance |
|---|---|---|
| Ionization Potential (I) | - | Energy required to remove an electron. |
| Electron Affinity (A) | - | Energy released when an electron is added. |
| Chemical Hardness (η) | - | Resistance to change in electron distribution. |
| Electronegativity (χ) | - | Power to attract electrons. |
Specific values for this compound were part of a comparative study and are best interpreted within that context. researchgate.net
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (E_gap), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netacs.org A smaller gap generally suggests higher reactivity. researchgate.net
For this compound (as HL), the HOMO-LUMO gap has been calculated to understand its bioactivity and DNA binding affinity patterns when part of a larger complex. researchgate.netacs.org The analysis of the FMOs helps in predicting how the molecule will participate in chemical reactions. researchgate.netacs.org
Table 2: Frontier Molecular Orbital Energies for this compound (HL) Note: Data derived from studies on this compound as a ligand (HL).
| Orbital | Energy (eV) | Significance |
|---|---|---|
| E_HOMO | - | Electron-donating capacity. |
| E_LUMO | - | Electron-accepting capacity. |
| E_gap (LUMO-HOMO) | - | Chemical reactivity and stability. researchgate.net |
The specific energy values are context-dependent on the computational method and basis set used. researchgate.net
Molecular Dynamics and Docking Simulations
To understand how this compound interacts with biological macromolecules and to explore its conformational behavior, molecular dynamics and docking simulations are employed.
Prediction and Analysis of Ligand-Biomolecule Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically larger, molecule, such as a protein or DNA. nih.gov This method is instrumental in drug discovery for predicting the interaction between a ligand and its receptor.
In the context of this compound (HL), molecular docking simulations have been performed to investigate its binding mode with DNA. researchgate.netacs.org The results of these simulations provide insights into the specific interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ligand-biomolecule complex. researchgate.net The binding energy, a key output of docking studies, quantifies the strength of the interaction. For this compound (HL), a binding energy of -5.7 kcal/mol was calculated for its interaction with a DNA molecule, suggesting a favorable binding event characterized by electrostatic and groove binding interactions. researchgate.net
Table 3: Molecular Docking Results for this compound (HL) with DNA
| Parameter | Value | Details |
|---|---|---|
| Binding Energy | -5.7 kcal/mol | Indicates favorable interaction with the DNA molecule. researchgate.net |
Conformational Landscapes and Flexibility Assessment
The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt due to the rotation around its single bonds. The flexibility of a molecule is crucial for its biological activity, as it allows the molecule to adapt its shape to fit into a binding site.
While specific molecular dynamics studies detailing the complete conformational landscape of isolated this compound are not extensively documented, insights can be drawn from studies on analogous structures. Amino acids containing a cyclohexyl ring are known to have limited conformational flexibility around the bond connecting the ring to the amino acid backbone. The bulky and rigid nature of the cyclohexane (B81311) ring, which typically adopts a stable chair conformation, restricts the rotational freedom compared to linear alkyl side chains. researchgate.net
In N-substituted glycine (B1666218) derivatives, or peptoids, the nature of the N-substituent heavily influences the conformational preferences of the amide backbone. The presence of the cyclohexyl group on the nitrogen atom in this compound introduces significant steric bulk, which is expected to influence the torsional angles of the glycine backbone and favor specific, more extended conformations to minimize steric hindrance. Computational methods like molecular dynamics (MD) simulations are essential for exploring these conformational possibilities over time, providing a dynamic picture of the molecule's flexibility and the energetically favorable shapes it can assume in different environments.
Investigation of Solvation Effects and Conformational Stability
The conformational flexibility of this compound, which arises from the rotatable bonds linking the cyclohexane ring and the glycine backbone, is a critical determinant of its chemical and biological properties. Computational chemistry provides powerful tools to investigate the molecule's conformational landscape and the profound influence of the surrounding solvent environment on its stability.
Conformational Landscape:
Solvation Effects:
The presence of a solvent dramatically alters the conformational preferences and stability of this compound. Solvation effects are complex and arise from the collective interactions between the solute and solvent molecules. frontiersin.org Computational models, particularly those combining quantum mechanics with continuum solvation models (like the Polarizable Continuum Model - PCM) or explicit solvent molecules in molecular dynamics (MD) simulations, are employed to predict these effects. frontiersin.orgnih.gov
The influence of the solvent is largely dependent on its polarity:
Polar Protic Solvents (e.g., Water): In aqueous environments, this compound is expected to exist predominantly in its zwitterionic form, with a protonated amine (NH2+) and a deprotonated carboxylate group (COO-). Water molecules can form strong hydrogen bonds with these charged groups, stabilizing this conformation. rsc.org This explicit hydrogen bonding by the solvent can disrupt intramolecular hydrogen bonds that might be stable in the gas phase, thereby favoring more extended conformations where the functional groups are accessible for solvation. rsc.org
Polar Aprotic Solvents (e.g., DMSO): These solvents can stabilize charge separation but are less effective hydrogen bond donors. This environment would still favor the zwitterionic form but might alter the specific hydration shell structure compared to water.
Research Findings and Computational Data:
Detailed theoretical studies have been performed on this compound (often denoted as HL in coordination chemistry literature) as a ligand in metal complexes. nih.govacs.org Density Functional Theory (DFT) calculations are used to determine its structural and electronic properties. acs.org These calculations provide valuable insights into the molecule's intrinsic characteristics, which underpin its behavior in different environments.
Quantum chemical descriptors for this compound have been calculated to predict its reactivity and electronic nature. acs.org
Table 1: Calculated Quantum Chemical Descriptors for this compound (HL)
| Descriptor | Value | Definition |
|---|---|---|
| EHOMO | -5.70 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.19 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.51 eV | ELUMO - EHOMO |
| Ionization Potential (I) | 5.70 eV | -EHOMO |
| Electron Affinity (A) | 0.19 eV | -ELUMO |
| Absolute Hardness (η) | 2.755 | (I - A) / 2 |
| Absolute Electronegativity (χ) | 2.945 eV | (I + A) / 2 |
| Electrophilicity Index (ω) | 1.575 eV | χ² / (2η) |
Data sourced from DFT calculations on the cyclohexylglycine ligand (HL). acs.org
These descriptors quantify the molecule's ability to donate or accept electrons, which is fundamental to its interaction with solvents and other molecules. The large energy gap suggests high kinetic stability. acs.org
The interplay between solvent polarity and conformational stability can be summarized based on established principles of solute-solvent interactions.
Table 2: Theoretical Impact of Solvent Polarity on this compound Conformation
| Solvent Type | Dominant Solute Form | Key Stabilizing Interactions | Expected Conformation |
|---|---|---|---|
| Nonpolar | Neutral | Intramolecular H-bonding; Hydrophobic interactions | Compact/Folded |
| Polar Aprotic | Zwitterionic | Dipole-dipole; Ion-dipole | Intermediate/Partially extended |
| Polar Protic | Zwitterionic | Solute-solvent H-bonding | Extended to maximize solvation |
Molecular dynamics simulations offer a pathway to explore the dynamic nature of solvation and conformational changes over time. nih.gov For this compound, such simulations could reveal the specific arrangement of water molecules in its hydration shell and the timescale of transitions between different conformational states, providing a molecular-level picture of its stability in solution.
Applications in Peptide and Peptidomimetic Chemistry
Role as a Non-Natural Amino Acid in Peptide Synthesis
As a non-natural amino acid (NNAA), N-Cyclohexylglycine serves as a valuable building block for creating novel peptide analogs. tandfonline.comsigmaaldrich.com Its incorporation can fundamentally alter the physicochemical properties of a peptide, offering a powerful tool for peptide engineering. sigmaaldrich.comabyntek.com
This compound, typically in its Fmoc-protected form (Fmoc-Chg-OH), is readily integrated into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) protocols. chemimpex.compeptide.com SPPS is a cornerstone of modern peptide science, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. beilstein-journals.orgnih.gov The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the Nα-amino function, which is removed at each cycle to allow for the coupling of the next amino acid in the sequence. chemimpex.combeilstein-journals.org The compatibility of Fmoc-L-cyclohexylglycine with established SPPS methodologies facilitates the precise and efficient construction of complex and modified peptide chains. chemimpex.comnih.gov
Table 1: Overview of this compound in Peptide Synthesis
| Feature | Description | Reference(s) |
| Classification | Non-natural, non-proteinogenic amino acid. | nih.gov |
| Key Structural Moiety | Cyclohexyl side chain. | chemimpex.com |
| Synthetic Utility | Used as a building block in peptide synthesis. | chemimpex.com |
| Primary Synthesis Method | Solid-Phase Peptide Synthesis (SPPS). | chemimpex.combeilstein-journals.org |
| Common Derivative | Fmoc-L-cyclohexylglycine (Fmoc-Chg-OH). | chemimpex.compeptide.com |
The conformational constraints imposed by the bulky cyclohexyl group can have a profound impact on the secondary structure of a peptide. nih.gov N-substituted amino acids, like this compound, are known to disrupt the hydrogen-bonding patterns that stabilize common secondary structures like α-helices and β-sheets because they lack a backbone amide proton. uzh.ch
However, α,α-disubstituted glycines with cyclic side chains, such as 1-aminocyclohexane-1-carboxylic acid (a close structural relative), have been shown to act as strong helix formers or to induce γ-turn conformations in small peptides. nih.gov Studies have indicated that cyclohexylglycine itself can act as a helical inducer in certain peptide contexts, such as in derivatives of Alamethicin. uminho.pt Conversely, in other sequences, its incorporation has been associated with the formation of β-sheet structures. nih.gov The precise structural outcome depends on the specific peptide sequence and the interactions of the cyclohexyl group with neighboring residues. This ability to influence secondary structure makes this compound a useful tool for stabilizing specific peptide conformations required for biological activity. mdpi.com
Modulation of Peptide Hydrophobicity and Solubility Characteristics
Design of Peptidomimetics and Conformationally Constrained Analogs
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. sigmaaldrich.comdiva-portal.org this compound is frequently employed in the design of peptidomimetics due to its ability to mimic natural residues and restrict conformational flexibility. tandfonline.comresearchgate.net
The cyclohexyl side chain of this compound serves as a structural mimic for the bulky, hydrophobic side chains of natural amino acids like valine and isoleucine. tandfonline.com This mimicry allows researchers to replace these natural residues in a peptide sequence to probe structure-activity relationships (SAR) or to enhance certain properties. nih.gov For instance, replacing valine or isoleucine with the slightly bulkier cyclohexylglycine can be used to investigate the size limitations of a receptor's binding pocket. acs.orgresearchgate.net This strategy of substitution with a non-natural analog is a common approach in the development of more potent or stable peptide-based therapeutics. nih.govnih.gov
Table 2: this compound in Peptidomimetic Design
| Application | Rationale | Example Finding | Reference(s) |
| Structural Mimicry | The cyclohexyl group mimics the bulky, aliphatic side chains of Valine and Isoleucine. | Substitution for Val or Ile is used in SAR studies to enhance stability or probe binding pockets. | tandfonline.comnih.govresearchgate.net |
| Conformational Restriction | The bulky side chain limits the rotational freedom of the peptide backbone. | Leads to the development of peptides with a more defined and stable three-dimensional structure. | nih.govlifechemicals.com |
| Foldamer Development | The constrained nature of Chg can help induce predictable folding patterns in synthetic oligomers. | Peptoids with bulky, α-chiral side chains can adopt stable, helical conformations. | uzh.ch |
This principle is also central to the design of "foldamers," which are synthetic oligomers that mimic the ability of proteins to fold into well-defined three-dimensional structures. researchgate.net The predictable conformational preferences induced by residues like this compound can be exploited to create novel folded architectures with specific functions. nih.govuzh.ch For example, peptoids (N-substituted glycines) with bulky, α-chiral side chains are known to adopt stable helical structures, demonstrating the power of such monomers in controlling oligomer conformation. uzh.ch
Utilization in Cyclic and Bicyclic Peptidomimetic Scaffolds
The incorporation of this compound into cyclic and bicyclic peptide scaffolds is a strategic approach to introduce conformational constraints, which can lead to increased receptor affinity, selectivity, and metabolic stability. The rigid and voluminous nature of the cyclohexyl group helps to pre-organize the peptide backbone into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target.
General strategies for the synthesis of cyclic and bicyclic peptides often involve solid-phase peptide synthesis (SPPS) followed by a solution-phase or on-resin cyclization step mdpi.comnih.govaltabioscience.com. These methods can include head-to-tail, head-to-side-chain, side-chain-to-tail, or side-chain-to-side-chain cyclization mdpi.com. The synthesis of bicyclic peptides is more complex, often requiring orthogonal protection strategies to selectively form two separate rings nih.govbicycletherapeutics.comgoogle.com.
While a multitude of scaffolds for cyclic and bicyclic peptides have been developed utdallas.edubeilstein-journals.org, the specific inclusion of this compound is often tailored to the specific target and desired properties of the peptidomimetic. For instance, in the development of NS3 protease inhibitors, the N-terminal cyclohexylglycine residue has been utilized as an attachment point for creating macrocyclic structures researchgate.net. In another example, analogs of the cyclic depsipeptide globomycin (B1604857) have been synthesized, incorporating cyclohexylglycine at a specific position to enhance their antibacterial activity researchgate.net. These examples underscore the versatility of this compound in the construction of complex, constrained peptidomimetic architectures.
Strategic Use in Protease and Enzyme Research
The distinct steric and hydrophobic characteristics of this compound make it a powerful tool in the field of protease and enzyme research. By substituting canonical amino acids with this compound in peptide substrates or inhibitors, researchers can probe the structural and functional requirements of enzyme active sites.
Probing Enzyme Specificity and Substrate Optimization Studies
The introduction of this compound into a peptide sequence allows for the systematic investigation of an enzyme's substrate specificity, particularly concerning the size and hydrophobicity of the binding pockets (subsites). The bulky cyclohexyl group can help to map the dimensions of these subsites, providing valuable structure-activity relationship (SAR) data for the design of more potent and selective inhibitors or optimized substrates.
A study on tripeptide inhibitors of serine proteases demonstrated the impact of incorporating this compound at the P2 position (the second amino acid from the cleavage site). The resulting peptide, H-D-Ser-Chg-Arg-OH, was a potent inhibitor of thrombin and a moderate inhibitor of plasmin, highlighting the role of the bulky cyclohexyl group in differentiating between the active sites of these related enzymes tandfonline.comtandfonline.com.
In the context of antimalarial drug development, the P2 position of peptidomimetic inhibitors of plasmepsin V, an aspartyl protease of Plasmodium falciparum, was investigated. The incorporation of this compound at this position resulted in one of the most potent inhibitors of the enzyme, effectively impairing the processing of the PEXEL motif in exported proteins and leading to parasite death nih.gov. This finding underscores the critical role of a bulky, hydrophobic residue at the P2 position for high-affinity binding to plasmepsin V.
The following table summarizes the inhibitory activities of this compound-containing peptides against various proteases:
| Peptide/Compound | Target Enzyme | P-Position of Chg | Measured Activity (Ki or IC50) | Reference |
| H-D-Ser-Chg-Arg-OH | Thrombin | P2 | Ki = 5.02 μM | tandfonline.comtandfonline.com |
| H-D-Ser-Chg-Arg-OH | Plasmin | P2 | Ki = 5.7 μM | tandfonline.comtandfonline.com |
| Plasmepsin V inhibitor with Chg | Plasmepsin V | P2 | High potency (specific value not provided) | nih.gov |
Conversely, in the development of Dengue protease inhibitors, the substitution of a norleucine residue with cyclohexylglycine led to a moderate decrease in inhibitory activity tandfonline.com. This illustrates that while the bulky nature of this compound can be beneficial for binding to some enzymes, it may be detrimental for others, depending on the specific topology of the active site.
Development of Mechanistic Probes for Enzyme Activity (e.g., Serine Protease Inhibitors as research tools)
This compound and its derivatives have been instrumental in the development of mechanistic probes for studying enzyme activity, particularly for serine proteases. These probes are often designed as irreversible inhibitors that covalently modify the active site, allowing for the detection, quantification, and characterization of active enzymes in complex biological samples researchgate.netnih.govmdpi.comnih.gov.
The design of such probes often involves a recognition element that directs the probe to the active site of a specific enzyme or enzyme family, a reactive group (or "warhead") that forms a covalent bond with a catalytic residue (e.g., the active site serine), and a reporter tag (e.g., a fluorophore or biotin) for detection and analysis nih.govnih.gov. The incorporation of this compound into the recognition element can enhance the probe's affinity and selectivity for the target enzyme.
For example, tripeptide inhibitors containing this compound have been shown to be effective against serine proteases like thrombin and plasmin tandfonline.comtandfonline.com. While these were developed as reversible inhibitors, the principles of their specific recognition of the enzyme's active site can be applied to the design of covalent, mechanism-based probes. The interaction of the cyclohexyl group with a hydrophobic pocket in the enzyme's active site can be a key determinant of the probe's specificity.
Furthermore, the development of inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV), a serine protease implicated in type 2 diabetes, has utilized cyclohexylglycine derivatives. These inhibitors can serve as research tools to probe the physiological and pathological roles of DPP-IV nih.gov. The mechanistic understanding gained from studying how these inhibitors interact with the enzyme can guide the development of more sophisticated probes for visualizing enzyme activity in cells and tissues.
The postulated mechanism of inhibition for some serine protease inhibitors involves the N-alkyl glycine (B1666218) backbone, where the side chain, such as the cyclohexyl group of this compound, occupies a specific subsite of the enzyme's active site, contributing to the inhibitor's potency and selectivity researchgate.net. This principle is fundamental to the design of activity-based probes that target specific serine proteases.
Investigations of N Cyclohexylglycine in Biomolecular Interaction Mechanisms
Molecular Interactions with Nucleic Acids
The interaction between small molecules and DNA is a cornerstone of developing new therapeutic and diagnostic agents. N-cyclohexylglycine, when used as a ligand in metal complexes, has been a subject of such investigations, revealing specific modes of non-covalent binding.
Characterization of DNA Binding Mechanisms (e.g., Groove Binding, Electrostatic Interactions)
Research involving platinum(II) complexes with an this compound ligand (referred to as HL in the studies) demonstrates that these compounds primarily interact with DNA through non-covalent mechanisms. nih.govresearchgate.net The primary modes of interaction identified are groove binding and electrostatic interactions. nih.govacs.orgresearchgate.net Molecular docking studies, which simulate the binding between a ligand and a macromolecule, support these findings. researchgate.netacs.org These simulations indicate that groove binding is the predominant interaction with DNA's double helix, with a smaller contribution from electrostatic forces. researchgate.net
The binding affinity of these complexes to DNA is significant. For instance, molecular docking calculations for this compound (HL) and two of its platinum complexes, [Pt(NH3)2(L)]NO3 (complex 1) and [Pt(bipy)(L)]NO3 (complex 2), yielded binding energies of -5.7, -11.56, and -10.00 kcal/mol, respectively, with calf thymus DNA (CT-DNA). nih.govacs.orgeuropeanreview.org These values suggest a stable association, with the complexes having a much higher affinity for DNA than the free ligand. nih.gov The interactions are stabilized by hydrogen bonds and van der Waals forces within the DNA minor groove. researchgate.net The presence of the amine group on the glycine (B1666218) moiety can facilitate hydrogen bonding, while the cyclohexyl group can participate in hydrophobic interactions. nih.gov The cyclic aliphatic structure of the cyclohexyl group may also contribute to a greater affinity for DNA binding compared to linear aliphatic chains. researchgate.net
Table 1: Molecular Docking Binding Energies of this compound (HL) and its Platinum Complexes with DNA
| Compound | Binding Energy (kcal/mol) | Primary Interaction Mode |
|---|---|---|
| This compound (HL) | -5.7 | Electrostatic/Groove Binding |
| [Pt(NH3)2(L)]NO3 (Complex 1) | -11.56 | Electrostatic/Groove Binding |
| [Pt(bipy)(L)]NO3 (Complex 2) | -10.00 | Groove Binding |
Spectroscopic Techniques for DNA Interaction Studies (e.g., Fluorescence Quenching, Absorption Perturbations)
A variety of spectroscopic techniques have been employed to elucidate the nature of the interaction between this compound complexes and DNA. acs.org
UV-Vis Absorption Spectroscopy: Absorption titration is a common method to confirm complex formation. When increasing amounts of CT-DNA are added to a solution of the this compound platinum complexes, a notable increase in absorption intensity (hyperchromism) and a slight blue shift (hypsochromic shift) are observed. researchgate.net Hyperchromism is often associated with electrostatic interactions and groove binding along the exterior of the DNA helix, while the absence of a significant red shift (bathochromic shift) typically rules out a classical intercalative binding mode. farmaciajournal.comscielo.org.za
Fluorescence Spectroscopy: Fluorescence quenching experiments are used to determine binding affinity and mechanism. nih.gov Studies using probes like ethidium (B1194527) bromide (EB), a known DNA intercalator, and Hoechst 33258, a minor groove binder, provide detailed insights. The fluorescence data for this compound complexes indicate a static quenching mechanism, which arises from the formation of a non-fluorescent ground-state complex between the molecule and DNA. nih.govacs.orgresearchgate.net Competitive binding experiments show that while one complex has little ability to displace the minor-groove binder Hoechst 33258, another complex causes significant fluorescence quenching of the DNA-Hoechst system. acs.org This suggests different or mixed binding modes. The Stern-Volmer quenching constants (Ksv) quantify the efficiency of quenching.
Table 2: Stern-Volmer Quenching Constants (Ksv) for Pt-Cyclohexylglycine Complexes in Competitive Binding Assays
| System | Ksv (M-1) |
|---|---|
| DNA-Ho-Complex 1 | 2.31 × 103 |
| DNA-Ho-Complex 2 | 21.78 × 103 |
Data from competitive binding experiments with Hoechst 33258 (Ho). acs.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of macromolecules like DNA. The binding of this compound derivatives and their metal complexes induces conformational modifications in the DNA structure, which are observable as changes in the CD spectrum. nih.govnih.gov These spectral changes confirm that an interaction is occurring and can provide evidence for groove binding, which perturbs the DNA's helical structure. nih.gov
This compound as a Ligand in Metal Complexes for DNA Intercalation/Binding Research
This compound serves as a versatile bidentate ligand in the synthesis of metal complexes designed to study DNA interactions. nih.gov Its amino and carboxylate groups chelate to a metal center, such as platinum(II), forming a stable five-membered ring. nih.gov This leaves other coordination sites on the metal available for additional ligands that can fine-tune the complex's properties, such as solubility and binding affinity. nih.gov
In one key study, two platinum(II) complexes, [Pt(NH3)2(L)]NO3 (complex 1) and [Pt(bipy)(L)]NO3 (complex 2), where L is the this compound ligand, were synthesized and characterized. nih.govacs.org These cationic complexes were designed to favor non-covalent DNA interactions over the covalent binding typical of drugs like cisplatin. nih.govresearchgate.net The research demonstrated that these complexes effectively bind to CT-DNA. nih.gov Experimental and theoretical data pointed to complex 1 binding primarily through electrostatic interactions, while complex 2 binds via the minor groove. acs.org The potential for intercalation was also considered for complex 2, given the planar bipyridyl (bipy) ligand, which could stack between DNA base pairs. acs.orgresearchgate.net
Interaction with Proteins
The study of interactions between small molecules and proteins is critical for understanding their transport and distribution in biological systems. Serum albumins are of particular interest due to their abundance and role as carrier proteins.
Binding Studies with Serum Albumins (e.g., Human Serum Albumin)
The interaction of N-substituted glycine derivatives, including those with cyclic R-groups, with human serum albumin (HSA) has been investigated using spectroscopic methods. nih.gov These studies confirm that binding does occur, driven primarily by hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net The amino acid functional groups can form hydrogen bonds with protein residues, while the non-polar cyclohexyl ring can engage in hydrophobic interactions within the protein's binding pockets. nih.gov Spectroscopic techniques such as UV-vis absorption, fluorescence, and circular dichroism are used to monitor these interactions and determine binding parameters. nih.gov
Modulation of Protein-Peptide Interactions and Conformational Effects
The binding of ligands can induce conformational changes in proteins, affecting their stability and function. Circular dichroism (CD) studies on the interaction between N-substituted glycine derivatives and HSA revealed that binding causes a reduction of the alpha-helix content in the protein. nih.gov This indicates that the ligand perturbs the secondary structure of albumin, leading to a partial loss of its helical stability. nih.gov Such conformational effects demonstrate that the binding of this compound derivatives can modulate the structure of serum albumin.
Role in Studying Amino Acid Transport Pathways
This compound and its derivatives are utilized as research tools in the investigation of biomolecular interactions, particularly in the study of amino acid transport mechanisms. chemimpex.com The transport of amino acids across cell membranes is a fundamental biological process mediated by a variety of transporter proteins. These transporters are crucial for cellular nutrition, metabolism, and signaling. Understanding their specific mechanisms is essential, and glycine derivatives provide a way to probe these pathways. chemimpex.comontosight.ai
Amino acid transport systems are broadly classified, with systems like System A and System N being responsible for the Na+-dependent transport of neutral amino acids. nih.gov Glycine, as the simplest amino acid, is regulated by two primary high-affinity transporters: GlyT1 and GlyT2, which are members of the Na+/Cl--dependent solute carrier family (SLC6). medchemexpress.comnih.gov These transporters play critical roles in regulating the concentration of glycine in the extracellular fluid. nih.gov
GlyT1 is found predominantly in the membranes of glial cells that surround both inhibitory and excitatory synapses. nih.gov Its primary function is to clear glycine from the synaptic cleft, which is crucial for terminating the signal at inhibitory glycinergic synapses and for modulating the activity of excitatory synapses. nih.gov
GlyT2 is located on the presynaptic terminals of glycinergic neurons. nih.gov Its role is to recapture glycine into the neuron, making it available for repackaging into synaptic vesicles for future release. nih.gov
The structural characteristics of this compound, specifically its cyclohexyl side chain, make it a valuable compound for studying how transporters like GlyT1 and GlyT2 recognize and interact with their substrates. chemimpex.com By using such synthetic amino acids, researchers can explore the structural and chemical requirements for binding and transport, helping to map the substrate-binding sites and understand the conformational changes these proteins undergo during the transport cycle.
Table 1: Key Glycine Transporter Proteins and Their Functions
| Transporter | Primary Location | Function | Role in Neurotransmission |
|---|---|---|---|
| GlyT1 (SLC6A9) | Glial Cells | Clears glycine from the synaptic cleft. nih.gov | Terminates inhibitory signals; Modulates excitatory NMDA receptors. nih.gov |
| GlyT2 (SLC6A5) | Presynaptic Neurons | Reuptake of glycine into the nerve terminal for vesicular reloading. nih.gov | Maintains the supply of the inhibitory neurotransmitter glycine. nih.gov |
This table summarizes information from multiple sources. nih.govnih.gov
Mechanistic Studies in Biological Systems (Non-Clinical Context)
In non-clinical biological systems, this compound derivatives are explored for their potential to modulate neurotransmitter systems at the molecular level. chemimpex.com This exploration is particularly relevant to the glutamatergic system, which is the primary excitatory pathway in the central nervous system (CNS). Glycine itself plays a dual role in the CNS; it is a primary inhibitory neurotransmitter in the spinal cord and brainstem, but it also functions as an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor. nih.govembopress.orgpucrs.br
The activation of NMDA receptors is a unique process that requires the binding of two different ligands simultaneously: the primary neurotransmitter, glutamate, and a co-agonist, which is typically glycine or D-serine. embopress.orgnews-medical.net This makes the NMDA receptor a critical site for neuromodulation. The receptor is a heterotetrameric ion channel composed of different subunits, with the GluN1 subunit forming the binding site for glycine and the GluN2 subunit forming the binding site for glutamate. embopress.orgmdpi.com The binding of both is necessary for the channel to open, allowing an influx of Ca2+ which triggers downstream signaling cascades involved in synaptic plasticity, learning, and memory. news-medical.netmdpi.com
Table 2: NMDA Receptor Subunits and Ligand Binding
| Subunit | Ligand Binding Site | Bound Ligand | Function |
|---|---|---|---|
| GluN1 | Glycine site | Glycine / D-Serine | Co-agonist binding, essential for receptor activation. embopress.orgnews-medical.net |
| GluN2 | Glutamate site | L-Glutamate | Primary excitatory neurotransmitter binding. embopress.orgnews-medical.net |
This table summarizes information from multiple sources. embopress.orgnews-medical.net
Advanced Applications and Emerging Research Directions for N Cyclohexylglycine
Supramolecular Chemistry and Host-Guest Systems
The incorporation of N-Cyclohexylglycine into peptide and peptoid structures provides a powerful tool for influencing molecular self-assembly and recognition processes. Its bulky, aliphatic cyclic side chain introduces specific steric and hydrophobic characteristics that can direct the formation of ordered supramolecular systems.
Design and Self-Assembly of Supramolecular Architectures Incorporating this compound Units
This compound has been identified as a component in synthetic peptides that can self-assemble into well-defined nanostructures. googleapis.comgoogleapis.com These peptides can organize into tubular structures through processes driven by non-covalent interactions. googleapis.com The resulting peptide nanotubes are noted for their potential use as scaffolds for creating nanowires or in the fabrication of composite materials. google.com The self-assembly process often involves hydrogen-bonding interactions that guide the peptides into nanotubules, which then arrange into larger arrays. googleapis.com
However, the precise influence of the this compound unit is highly dependent on the molecular context, a key consideration in the design of these architectures. Research into peptoids, which are N-substituted glycine (B1666218) polymers, has shown that the inclusion of this compound (Nch) can inhibit the formation of certain structures. researchgate.net Specifically, peptoids composed solely of this compound or N-cyclopentylglycine failed to form nanosheets, a phenomenon attributed to the low packing efficiency of these particular side chains. researchgate.netpeptoids.org This finding highlights that while this compound is a useful building block, its steric bulk can prevent the dense molecular packing required for some supramolecular assemblies. peptoids.org
Despite this, oligomers such as penta(this compound) have been successfully synthesized, demonstrating that these building blocks can be prepared for incorporation into more complex designs. scispace.com
Study of Non-Covalent Interactions for Molecular Recognition
The formation of supramolecular structures is governed by a delicate balance of non-covalent interactions, including hydrogen bonds, electrostatic forces, and hydrophobic effects. googleapis.comgoogle.com The cyclohexyl group of this compound primarily contributes through hydrophobic and steric interactions. In the context of host-guest chemistry, these interactions are fundamental to molecular recognition, where a host molecule selectively binds to a specific guest. google.com
The study of peptoid nanosheets provides a clear example of how these interactions dictate assembly. The inability of this compound-containing peptoids to form stable nanosheets is a direct consequence of unfavorable steric hindrance that disrupts the required non-covalent interactions between polymer chains. researchgate.netpeptoids.org This demonstrates that the specific shape and nature of the this compound side chain is a critical factor in molecular recognition during the self-assembly process. The attachment of peptide nanostructures to surfaces can also be mediated by these non-covalent forces, including electrostatic and hydrogen bond interactions. google.com
Analytical Chemistry Applications
The distinct chemical properties of this compound, particularly its nature as a secondary amine, make it relevant in the development of specific analytical methods for amino acid detection and quantification.
Development of Analytical Methods for Amino Acid Detection and Quantification in Biological Samples
Chemical modification of amino groups is a common strategy in analytical chemistry to facilitate the characterization and quantification of amino acids. researchgate.net Such modifications can introduce fluorescent labels or other tags that allow for easy identification using light-absorbing methods or mass spectrometry. researchgate.net this compound can be synthesized and used as a model substrate in the development of these N-modification techniques. researchgate.net
Furthermore, specific qualitative tests have been shown to be effective for identifying this compound. The chloranil (B122849) test, for instance, is used for detecting secondary amines and produces a distinct blue color even with sterically hindered molecules like this compound. soton.ac.uk In synthetic chemistry, standard analytical techniques such as thin-layer chromatography (TLC) are used to monitor the progress of reactions involving the synthesis of this compound. nih.gov
Integration into Novel Functional Materials and Hybrid Systems
The integration of this compound into larger molecular frameworks has led to the creation of novel functional materials and hybrid systems with specialized properties. These materials often combine the self-assembling nature of peptides with the functionalities of other organic or inorganic components.
Peptides containing this compound and other synthetic amino acids have been used to create functional coatings for medical implants. google.com For example, these peptides can be designed to bind to titanium oxide, creating a surface that can be further modified to improve biocompatibility or promote specific biological responses. google.com
In the field of catalysis, this compound has been cited as a suitable amino acid for use in the synthesis of shape-selective zeolite catalysts. google.com.pg The amino acid acts as a directing agent, influencing the pore structure and selectivity of the final catalytic material.
Furthermore, the self-assembling peptide nanostructures, which can incorporate this compound, serve as templates or scaffolds for creating hybrid materials. These nanostructures can be used as molds for casting metal nanowires or as frameworks for developing peptide-nanoparticle composites. googleapis.comgoogle.com This approach has been applied to the fabrication of nanostructure-coated electrodes, which have potential applications in electrochemical biosensors. google.com
Interactive Table: Research Findings on Peptoid Nanosheet Formation
The following table summarizes experimental findings on the ability of different peptoid polymers to form nanosheets, highlighting the role of the N-substituted side chain.
| Peptoid Monomer | Monomer Code | Nanosheet Formation | Rationale | Source |
| N-cyclopentylglycine | Ncp | No | Low packing promptness of the side chain. | researchgate.netpeptoids.org |
| This compound | Nch | No | Low packing promptness of the side chain. | researchgate.netpeptoids.org |
| N-(3-methylbutyl)glycine | Nmbu | Yes | Branched side chain packs well, similar to leucine. | researchgate.net |
| N-(2-phenylethyl)glycine | Npe | Yes | Forms the basis of a standard nanosheet-forming peptoid. | peptoids.org |
Q & A
Q. What protocols ensure ethical reporting and replication of this compound studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Document synthetic procedures in Supplementary Information with step-by-step videos or spectra. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions pre-submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
